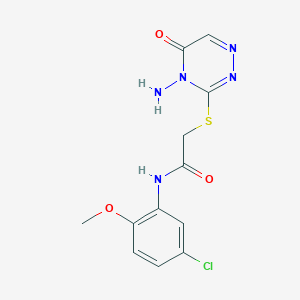

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

Description

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazine ring, a sulfanyl group, and a substituted acetamide moiety, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O3S/c1-21-9-3-2-7(13)4-8(9)16-10(19)6-22-12-17-15-5-11(20)18(12)14/h2-5H,6,14H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOKJVJTYMGYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=CC(=O)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions.

Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide: can be compared with other triazine-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a derivative of triazine and has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a triazine core with a thioether linkage and a substituted phenyl group. The general structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of triazine derivatives. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests have shown that similar compounds in the triazine family possess Minimum Inhibitory Concentrations (MICs) ranging from to , with some derivatives outperforming established antibiotics like vancomycin and ciprofloxacin .

Table 1: Antibacterial Activity Comparison

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| Vancomycin | 0.68 | MRSA |

| Ciprofloxacin | 2.96 | E. coli |

| Triazine Derivative | 0.046 - 3.11 | Various |

Antifungal Activity

The compound's antifungal properties have also been assessed, particularly against pathogenic fungi such as Candida albicans. Research indicates that triazole derivatives can inhibit fungal growth effectively, with some showing IC50 values lower than those of standard antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on cell lines such as A-431 (human epidermoid carcinoma) and Jurkat cells (human leukemia). The structure-activity relationship (SAR) suggests that modifications on the phenyl ring enhance cytotoxicity .

Case Study:

In a study evaluating the cytotoxic effects of related triazine compounds, one derivative demonstrated an IC50 value significantly lower than doxorubicin in both tested cell lines . This indicates a promising avenue for further exploration in cancer therapeutics.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Doxorubicin | A-431 | 10 |

| Triazine Derivative | A-431 | 1.98 |

| Triazine Derivative | Jurkat | 1.61 |

The biological activity of the compound is believed to stem from its ability to interact with various cellular targets through hydrogen bonding and hydrophobic interactions. Molecular dynamics simulations have elucidated these interactions, suggesting that the thiazole moiety plays a crucial role in binding affinity and target specificity .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-amino-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with N-(5-chloro-2-methoxyphenyl)chloroacetamide in ethanol or DMF under reflux. Potassium carbonate is often used as a base to deprotonate the thiol group, facilitating thioether bond formation . Reaction progress is monitored via TLC (e.g., silica gel, ethyl acetate/hexane 3:7), and purification involves recrystallization from ethanol/water. Optimization may include:

- Solvent selection : Polar aprotic solvents (DMF) improve solubility but require higher temperatures.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates.

- Yield : Typical yields range from 60–75%; column chromatography may improve purity (>95%) .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 4.2 ppm for methoxy groups) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%).

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 354.2).

- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) .

Basic: What safety protocols are critical during handling?

Answer:

- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of fine particles (P210: Avoid heat/sparks) .

- First Aid : For skin contact, wash with soap/water; for ingestion, rinse mouth and seek medical attention .

- Storage : 2–8°C in airtight containers, away from oxidizing agents .

Intermediate: How is the compound’s antimicrobial activity assessed in preliminary studies?

Answer:

- Assay Type : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Concentration Range : 1–256 µg/mL; MIC values <32 µg/mL indicate promising activity.

- Controls : Ciprofloxacin (positive) and DMSO (negative).

- Data Interpretation : Synergy with β-lactams may suggest efflux pump inhibition .

Advanced: How can structural modifications enhance metabolic stability?

Answer:

- Triazine Core : Introduce electron-withdrawing groups (e.g., -NO₂) at position 4 to reduce CYP450 oxidation .

- Thioether Linkage : Replace sulfur with sulfone to mitigate glutathione conjugation .

- Methoxy Group : Fluorination at the ortho position (5-chloro-2-fluoro-methoxy) improves plasma half-life in murine models .

Advanced: What strategies resolve contradictions in reported biological activities?

Answer:

Discrepancies in IC₅₀ values (e.g., antifungal vs. anticancer activity) may arise from:

- Assay Conditions : Varying pH (7.4 vs. 6.5) or serum content (e.g., FBS stabilizes hydrophobic compounds) .

- Cell Lines : Use standardized models (e.g., HCT-116 for cytotoxicity, HepG2 for metabolism).

- Statistical Validation : Triplicate experiments with ANOVA (p<0.05) to confirm reproducibility .

Advanced: How can computational methods predict SAR for this scaffold?

Answer:

- Docking Studies : AutoDock Vina to model interactions with target enzymes (e.g., DHFR, PDB: 1U72). Focus on hydrogen bonding with triazine’s NH₂ and hydrophobic contacts with the chloro-methoxy phenyl group .

- QSAR Models : Use MOE descriptors (logP, polar surface area) to correlate substituents with activity.

- MD Simulations : GROMACS to assess binding stability over 100 ns trajectories .

Advanced: What in vivo toxicity evaluation protocols are recommended?

Answer:

- Acute Toxicity : OECD 423 guidelines in Wistar rats (dose range: 300–2000 mg/kg). Monitor ALT/AST levels and histopathology (liver/kidney) .

- Subchronic Studies : 28-day oral administration (50–200 mg/kg) with hematological profiling.

- Genotoxicity : Ames test (TA98 strain) to rule out mutagenicity .

Advanced: How can synthetic byproducts be identified and minimized?

Answer:

- HPLC-MS : Detect impurities (e.g., hydrolyzed acetamide or dimerized triazine).

- Process Adjustments : Lower reaction temperature (60°C vs. 80°C) reduces decomposition.

- Workup : Acid-base extraction (pH 4–5) removes unreacted starting materials .

Advanced: What analytical challenges arise in stability studies, and how are they addressed?

Answer:

- Degradation Pathways : Photooxidation of the thioether linkage (monitor via LC-MS).

- Solution Stability : Use amber vials and antioxidants (0.1% BHT) in PBS (pH 7.4) .

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; quantify degradation products with UPLC-PDA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.